molecular formula C12H12N2O3S B11714063 S-[1-(1H-indol-3-yl)-2-nitroethyl] ethanethioate

S-[1-(1H-indol-3-yl)-2-nitroethyl] ethanethioate

Katalognummer: B11714063
Molekulargewicht: 264.30 g/mol
InChI-Schlüssel: DMTCSKCHGTYXQR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

S-[1-(1H-indol-3-yl)-2-nitroethyl] ethanethioate: is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of S-[1-(1H-indol-3-yl)-2-nitroethyl] ethanethioate typically involves the reaction of 1H-indole-3-carbaldehyde with nitroethane in the presence of a base to form the nitroalkene intermediate. This intermediate is then reacted with ethanethiol under acidic conditions to yield the final product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: S-[1-(1H-indol-3-yl)-2-nitroethyl] ethanethioate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The ethanethioate group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: The major product is the corresponding nitro compound.

    Reduction: The major product is the corresponding amino compound.

    Substitution: The major products depend on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

Chemistry: S-[1-(1H-indol-3-yl)-2-nitroethyl] ethanethioate is used as a building block in the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Indole derivatives are known to exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Medicine: The compound is investigated for its potential therapeutic applications. Indole derivatives have been shown to interact with various biological targets, making them promising candidates for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its unique properties make it suitable for use in various chemical processes .

Wirkmechanismus

The mechanism of action of S-[1-(1H-indol-3-yl)-2-nitroethyl] ethanethioate involves its interaction with specific molecular targets in biological systems. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may interact with proteins involved in cell signaling and metabolism .

Vergleich Mit ähnlichen Verbindungen

  • S-[1-(1-acetyl-1H-indol-3-yl)-2-nitroethyl] ethanethioate
  • S-[1-(1H-indol-3-yl)-2-nitroethyl] ethanethioate

Uniqueness: this compound is unique due to its specific structure, which allows for a wide range of chemical modifications. This makes it a versatile compound for use in various scientific and industrial applications. Compared to similar compounds, it offers distinct advantages in terms of reactivity and potential biological activity .

Eigenschaften

Molekularformel

C12H12N2O3S

Molekulargewicht

264.30 g/mol

IUPAC-Name

S-[1-(1H-indol-3-yl)-2-nitroethyl] ethanethioate

InChI

InChI=1S/C12H12N2O3S/c1-8(15)18-12(7-14(16)17)10-6-13-11-5-3-2-4-9(10)11/h2-6,12-13H,7H2,1H3

InChI-Schlüssel

DMTCSKCHGTYXQR-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)SC(C[N+](=O)[O-])C1=CNC2=CC=CC=C21

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.